N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide” is a compound that falls under the category of dibenzo[b,f][1,4]oxazepines . It has a molecular formula of C17H14O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a dibenzo[b,f][1,4]oxazepine core with an isobutyramide group attached. The average mass of the molecule is 282.291 Da .Physical and Chemical Properties Analysis
The compound has a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Compound Formation
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide is a compound that has shown promise in the field of chemical synthesis and the formation of heterocyclic compounds. Studies have demonstrated its utility in the efficient regiospecific annulation of a variety of heterocycles, including both five- and six-membered rings, through cyclocondensation with heterobinucleophiles. This process has facilitated the facile access to novel dibenzoxepino[4,5]-fused heterocycles, significantly contributing to the diversity of synthetic chemistry (Kumar, Ila, & Junjappa, 2007).
Pharmacological Potential
The dibenzo[b,f][1,4]oxazepin scaffold, to which this compound belongs, has been explored for its pharmacological potential. Notably, derivatives of this class have been studied for their neuroleptic properties, particularly focusing on ligands for positron emission tomography (PET) with high affinity for α(1)-adrenoceptors. This research aims at developing selective α(1)-adrenoceptor antagonists, highlighting the potential of dibenzo[b,f][1,4]oxazepin derivatives in the advancement of diagnostic and therapeutic tools in neurology and psychiatry (Kristensen et al., 2010).
Antimycobacterial Activity
Extracts from natural sources, such as the roots of Bauhinia saccocalyx, have yielded new dibenzo[b,f]oxepins, including compounds with antimycobacterial activities. Such findings underscore the importance of dibenzo[b,f]oxazepin derivatives in the search for new antimicrobial agents, offering promising leads in the battle against mycobacterial infections. The novel compounds identified exhibit minimum inhibitory concentrations (MICs) indicative of significant antimycobacterial potency, highlighting the therapeutic potential of dibenzo[b,f]oxazepin derivatives in treating infections caused by mycobacteria (Kittakoop et al., 2004).
Eigenschaften
IUPAC Name |
2-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10(2)17(21)19-12-5-7-15-13(9-12)18(22)20-14-8-11(3)4-6-16(14)23-15/h4-10H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXXKZCNSOKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C(C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.